molecular formula C9H14N2O4 B1306259 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid CAS No. 436811-12-0

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid

Cat. No.: B1306259
CAS No.: 436811-12-0
M. Wt: 214.22 g/mol
InChI Key: VMMYUYRUQLEWTR-UHFFFAOYSA-N
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Description

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a carbamoyl group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid typically involves the reaction of L-glutamic acid with benzyl alcohol in the presence of a catalyst such as copper chloride. The reaction is carried out at elevated temperatures, around 60°C, for a duration of 2 hours. The reaction mixture is then cooled and analyzed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid involves its interaction with molecular targets such as enzymes and proteins. The carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrrolidine ring provides structural stability, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoyl-pyrrolidin-1-yl-phenyl-acetic acid methyl ester
  • Amino-(4-pyrrolidin-1-yl-phenyl)-acetic acid

Uniqueness

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-carbamoylpyrrolidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c10-9(15)6-2-1-5-11(6)7(12)3-4-8(13)14/h6H,1-5H2,(H2,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMYUYRUQLEWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389827
Record name 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-12-0
Record name 2-(Aminocarbonyl)-γ-oxo-1-pyrrolidinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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